(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a thiazepane ring, a thiophene ring, and a propenone moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the thiazepane ring followed by the introduction of the phenyl and thiophene groups. The final step might involve the formation of the propenone moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions could be used to modify the double bonds or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Compounds with thiazepane and thiophene rings have shown promise in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazepane derivatives, thiophene-containing compounds, and propenone analogs. Examples could be:
- 1,4-Thiazepane derivatives with different substituents.
- Thiophene derivatives with various functional groups.
- Propenone analogs with different aryl or heteroaryl groups.
Uniqueness
What sets (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one apart is its unique combination of structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBIAYMDHEIDT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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